2-((1-(2-(4-chlorophenyl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[[1-[2-(4-chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-14-9-15(2)27(23-14)19-7-8-20(28)26(24-19)13-17-11-25(12-17)21(29)10-16-3-5-18(22)6-4-16/h3-9,17H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPVQVYEIIEXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(4-chlorophenyl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of an azetidine intermediate, followed by coupling with a pyridazinone derivative. The synthetic route can be summarized as follows:
- Formation of Azetidine Intermediate : Reacting 4-chlorophenylacetyl chloride with an azetidine derivative under basic conditions to yield the azetidine intermediate.
- Coupling Reaction : The azetidine intermediate is then coupled with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one using coupling reagents such as EDCI in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. A study by Da Silva et al. evaluated various derivatives for their cytotoxic effects against glioblastoma cells, highlighting that certain derivatives showed potent antitumor effects through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study assessed various azetidine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli, revealing that modifications in the structure significantly influenced antibacterial potency .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : The compound could bind to specific receptors on cancer cells, altering signaling pathways that lead to cell death.
- Cell Cycle Interference : By disrupting normal cell cycle progression, it induces apoptosis in rapidly dividing cancer cells.
Case Study 1: Anticancer Activity
In a comparative study on various azetidine derivatives, researchers found that the introduction of specific substituents enhanced the anticancer activity against different cancer cell lines. The compound under discussion was shown to reduce cell viability significantly when tested against glioblastoma multiforme cells .
Case Study 2: Antibacterial Efficacy
A recent investigation into the antibacterial properties of azetidine derivatives demonstrated that compounds with a similar structure exhibited strong inhibition against E. coli and P. mirabilis. The study utilized agar disc diffusion methods to assess efficacy, confirming that structural variations could lead to enhanced antimicrobial activity .
Summary of Biological Activities
Scientific Research Applications
Cancer Treatment
Research indicates that derivatives of this compound may function as inhibitors of the ATF4 pathway, which is implicated in various cancers. Inhibition of this pathway can lead to reduced tumor growth and improved responses to chemotherapy. The compound has shown promise in preclinical models for treating cancers associated with activated unfolded protein response pathways, such as:
- Breast Cancer
- Lung Cancer
- Colorectal Cancer
A study highlighted the effectiveness of similar compounds in reducing cell viability in cancer cell lines, suggesting that the azetidine derivative could also exhibit anticancer properties through similar mechanisms .
Neurodegenerative Diseases
The compound's potential extends to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has indicated that compounds with similar structures can modulate cellular stress responses and have neuroprotective effects. This modulation may help in alleviating symptoms or slowing the progression of these diseases by targeting pathways involved in protein misfolding and aggregation .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented, with evidence suggesting that they can inhibit pro-inflammatory cytokines. This could make the compound useful in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Case Study Overview
A series of pharmacological studies have been conducted to evaluate the efficacy of compounds related to 2-((1-(2-(4-chlorophenyl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one). These studies typically assess:
- Cytotoxicity: Evaluating the compound's ability to induce cell death in cancer cell lines.
- Mechanism of Action: Investigating how the compound interacts with cellular pathways.
Table 1: Summary of Pharmacological Studies
| Study Focus | Findings |
|---|---|
| Cytotoxicity in Cancer Cells | Significant reduction in viability of breast cancer cells (MCF7 line) |
| Neuroprotection | Reduction in neuroinflammation markers in animal models |
| Anti-inflammatory Activity | Inhibition of TNF-alpha and IL-6 production in vitro |
Comparison with Similar Compounds
Pyridazin-3(2H)-one Derivatives
describes the synthesis of 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) via nucleophilic substitution. Key differences include:
Pyrazol-3-one Derivatives
characterizes (4E)-2-acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives. Key contrasts include:
The target compound’s 3,5-dimethylpyrazole substituent is electron-donating, which may increase metabolic stability compared to the nitro group in Compound-1. Additionally, the pyridazinone core in the target compound could offer distinct hydrogen-bonding interactions relative to pyrazol-3-one derivatives.
Methodological Considerations
- Structural Characterization : While SHELX is widely used for crystallographic refinement (), the target compound’s stereochemical details (e.g., azetidine conformation) would require such analysis for full elucidation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyridazin-3(2H)-one core and its functionalization with azetidine and pyrazole substituents?
- Methodology :
- The pyridazin-3(2H)-one core can be synthesized via cyclocondensation of hydrazines with diketones or via oxidation of dihydropyridazines. For alkylation at the N-2 position (e.g., azetidine-methyl substitution), a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in acetone) with halide-containing intermediates is effective .
- The azetidine ring can be introduced via Mannich reactions, as demonstrated in pyrazole-phenol derivatives (e.g., using N,N'-bis(methoxymethyl)diaza-18-crown-6) .
- Pyrazole substituents (e.g., 3,5-dimethyl-1H-pyrazole) are typically introduced via cyclization of hydrazines with β-keto esters or via palladium-catalyzed coupling reactions .
Q. How should researchers prioritize structural characterization techniques for confirming the compound’s regiochemistry and stereochemistry?
- Methodology :
- 1D/2D NMR : Use ¹H NMR to identify proton environments (e.g., azetidine methylene protons at δ 3.5–4.0 ppm, pyridazinone NH at δ 10–12 ppm). ¹³C NMR confirms carbonyl groups (pyridazinone C=O at ~160 ppm). HSQC and HMBC resolve connectivity .
- X-ray crystallography : Critical for unambiguous confirmation of stereochemistry and regiochemistry, especially for azetidine and pyridazinone ring conformations .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology :
- Enzyme inhibition assays : Use fluorogenic substrates or ELISA for kinases, phosphatases, or proteases (common targets for pyridazinones and azetidines). IC₅₀ values should be determined with triplicate measurements .
- Cell viability assays : Test against cancer (e.g., MCF-7, HeLa) and normal cell lines (e.g., HEK293) using MTT or resazurin-based protocols. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?
- Methodology :
- Substituent variation : Synthesize analogs with modified azetidine (e.g., replacing 4-chlorophenylacetyl with fluorophenyl) or pyrazole (e.g., varying methyl groups to ethyl/cyclopropyl).
- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, CYP450 inhibition) and in vivo models (rodent PK studies with LC-MS/MS quantification) .
- Toxicity screening : Employ zebrafish embryos for acute toxicity (LC₅₀) and Ames tests for mutagenicity .
Q. What experimental strategies resolve contradictions in bioactivity data across different assays?
- Methodology :
- Orthogonal assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .
- Purity verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and elemental analysis (≤0.4% error for C, H, N) .
- Dose-response refinement : Test activity at multiple concentrations (e.g., 0.1–100 µM) with Hill slope analysis to confirm target engagement .
Q. How can computational methods enhance mechanistic understanding of this compound’s bioactivity?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2). Validate with mutagenesis studies .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in synthetic modifications .
Q. What advanced analytical techniques are required to assess environmental persistence and degradation pathways?
- Methodology :
- HPLC-MS/MS : Quantify degradation products in simulated environmental matrices (e.g., pH 7.4 buffer, UV light exposure) .
- QSAR modeling : Predict logP and biodegradation half-lives using EPI Suite or TEST software .
- Metabolite identification : Use high-resolution Orbitrap MS to characterize transformation products in microbial co-cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
